molecular formula C21H21NO3S B12416578 Tazarotene sulfoxide-d8

Tazarotene sulfoxide-d8

Cat. No.: B12416578
M. Wt: 373.5 g/mol
InChI Key: BJSYAJPOMFRVOI-XERRXZQWSA-N
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Description

Tazarotene sulfoxide-d8 is a deuterated form of tazarotene sulfoxide, a metabolite of tazarotene. Tazarotene is a third-generation acetylenic retinoid used primarily in the treatment of acne vulgaris, psoriasis, and photoaging. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tazarotene sulfoxide-d8 typically involves the deuteration of tazarotene sulfoxide. One efficient process for the preparation of tazarotene involves starting from 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester. The synthetic pathway includes a palladium-mediated coupling reaction, which is a practical and efficient alternative to previous methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to use cost-effective reagents and avoid hazardous organometallic compounds. The key starting material, sulfoxide, is used to build the C-15 framework of the target compound through palladium-mediated coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Tazarotene sulfoxide-d8 undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Conversion back to tazarotene.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve nucleophilic reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Tazarotene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tazarotene sulfoxide-d8 is widely used in scientific research due to its stable isotopic properties. Its applications include:

Mechanism of Action

Tazarotene sulfoxide-d8, like its parent compound tazarotene, undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid. Tazarotenic acid binds to retinoic acid receptors (RARs), specifically RARa, RARb, and RARg, with relative selectivity for RARb and RARg. This binding modifies gene expression, leading to the therapeutic effects observed in the treatment of acne, psoriasis, and photoaging .

Comparison with Similar Compounds

Similar Compounds

    Tretinoin: A first-generation retinoid used in the treatment of acne and photoaging.

    Isotretinoin: Another first-generation retinoid used for severe acne.

    Adapalene: A third-generation retinoid similar to tazarotene but with different receptor selectivity.

Uniqueness

Tazarotene sulfoxide-d8 is unique due to its deuterated form, which provides stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and metabolic research, offering insights that are not easily obtainable with non-deuterated compounds .

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 6-[2-[1-oxo-4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate

InChI

InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3

InChI Key

BJSYAJPOMFRVOI-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C

Origin of Product

United States

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